molecular formula C9H7BrN2S B1383320 6-Bromo-2-(methylsulfanyl)quinazoline CAS No. 1086385-16-1

6-Bromo-2-(methylsulfanyl)quinazoline

Cat. No.: B1383320
CAS No.: 1086385-16-1
M. Wt: 255.14 g/mol
InChI Key: ULIDQRDTNWMJOS-UHFFFAOYSA-N
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Description

6-Bromo-2-(methylsulfanyl)quinazoline is a chemical compound belonging to the quinazoline family, characterized by a bromine atom at the 6th position and a methylsulfanyl group at the 2nd position of the quinazoline ring. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and pharmaceutical applications .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-Bromo-2-(methylsulfanyl)quinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with the epidermal growth factor receptor (EGFR), a protein tyrosine kinase involved in cell signaling pathways that regulate cell proliferation and survival . The compound binds to the ATP-binding site of EGFR, inhibiting its kinase activity and thereby blocking downstream signaling pathways that promote cell growth and division . Additionally, this compound has been shown to interact with other kinases and proteins involved in cell cycle regulation and apoptosis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it inhibits proliferation by blocking the EGFR signaling pathway, leading to cell cycle arrest and apoptosis . This compound also affects cell signaling pathways such as the PI3K/AKT and MAPK pathways, which are crucial for cell survival and metabolism . Furthermore, this compound influences gene expression by modulating the activity of transcription factors and other regulatory proteins . These effects collectively contribute to its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of EGFR, preventing ATP from binding and thereby inhibiting the receptor’s kinase activity . This inhibition blocks the phosphorylation of downstream signaling proteins, leading to the suppression of cell proliferation and induction of apoptosis . Additionally, the compound may interact with other kinases and regulatory proteins, further influencing cellular signaling and gene expression . These molecular interactions highlight the compound’s potential as a targeted therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation . Short-term studies have shown that it effectively inhibits cell proliferation and induces apoptosis within hours of treatment . Long-term studies indicate that continuous exposure to the compound can lead to sustained inhibition of cell growth and survival, although some cells may develop resistance over time . These findings underscore the importance of optimizing dosage and treatment duration in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as weight loss, organ toxicity, and immunosuppression . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold increase the risk of toxicity . These observations highlight the need for careful dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites may retain some biological activity or be further processed into inactive forms . The compound also affects metabolic flux by modulating the activity of key enzymes involved in cellular metabolism, such as those in the glycolytic and oxidative phosphorylation pathways . These effects on metabolism contribute to its overall impact on cellular function and viability.

Preparation Methods

The synthesis of 6-Bromo-2-(methylsulfanyl)quinazoline can be achieved through various synthetic routes. One common method involves the bromination of 2-(methylsulfanyl)quinazoline using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at room temperature or slightly elevated .

Industrial production methods may involve more efficient and scalable processes, such as microwave-assisted reactions or metal-catalyzed reactions, to enhance yield and reduce reaction time .

Chemical Reactions Analysis

6-Bromo-2-(methylsulfanyl)quinazoline undergoes various chemical reactions, including:

Major products formed from these reactions include substituted quinazolines, sulfoxides, sulfones, and dihydroquinazolines .

Properties

IUPAC Name

6-bromo-2-methylsulfanylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c1-13-9-11-5-6-4-7(10)2-3-8(6)12-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIDQRDTNWMJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C=C(C=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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